molecular formula C9H10N4 B3285377 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine CAS No. 802863-65-6

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B3285377
CAS No.: 802863-65-6
M. Wt: 174.2 g/mol
InChI Key: YWRDVUFISVOFHY-UHFFFAOYSA-N
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Description

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a phenyl ring with an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl ring or the pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential bioactive molecule with antimicrobial and anticancer properties.

    Medicine: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-phenyl-2H-pyrazol-3-ylamine: Similar structure but with different substitution patterns.

    5-(4-Nitro-phenyl)-2H-pyrazol-3-ylamine: Similar structure but with a nitro group instead of an amino group.

    5-(4-Methyl-phenyl)-2H-pyrazol-3-ylamine: Similar structure but with a methyl group instead of an amino group.

Uniqueness

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine is unique due to the presence of both amino groups, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-aminophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDVUFISVOFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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